Cas no 60335-99-1 (5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE)

5-(4-Nitrophenyl)-furan-2-carbonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive carbonyl chloride group and aromatic nitro functionality. The compound’s furan ring and nitrophenyl substituent enhance its utility in constructing complex heterocyclic frameworks, making it useful in pharmaceutical and agrochemical research. Its high reactivity enables efficient acylation reactions, facilitating the introduction of the 5-(4-nitrophenyl)furan-2-yl moiety into target molecules. The nitro group further allows for subsequent transformations, such as reduction to amines or nucleophilic aromatic substitution. This compound is particularly advantageous in applications requiring precise functionalization of furan-based structures under controlled conditions. Proper handling is essential due to its moisture sensitivity.
5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE structure
60335-99-1 structure
Product Name:5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE
CAS No:60335-99-1
MF:C11H6ClNO4
MW:251.622642040253
CID:90059
PubChem ID:3829983
Update Time:2025-05-25

5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Nitrophenyl)-2-furoyl chloride
    • 5-(4-Nitrophenyl)-2-furancarbonsaeurechlorid
    • 5-(4-Nitro-Phenyl)-Furan-2-Carbonyl Chloride
    • 5-(4-NITROPHENYL)FURAN-2-CARBONYL CHLORIDE
    • 5-(4-nitrophenyl)-furan-2-carboxylic acid chloride
    • AC1MYD8B
    • AC1Q1XI5
    • ACMC-20am86
    • CTK2F2088
    • SBB058069
    • AKOS000289083
    • 5-(p-nitrophenyl)pyromucic acid chloride
    • SCHEMBL3327876
    • IFEAELRKQSGSSY-UHFFFAOYSA-N
    • 60335-99-1
    • 5-(4-nitrophenyl)furan-2-carbonylChloride
    • 5-(4-nitro-phenyl)-furan-2-carboxylic acid chloride
    • BB 0244187
    • DTXSID90397017
    • DB-397506
    • 5-(4-Nitrophenyl)-2-furancarbonyl chloride
    • 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE
    • MDL: MFCD02258038
    • Inchi: 1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)13(15)16/h1-6H
    • InChI Key: IFEAELRKQSGSSY-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=C(C2C=CC(=CC=2)[N+](=O)[O-])O1)=O

Computed Properties

  • Exact Mass: 250.99900
  • Monoisotopic Mass: 250.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 76A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.431
  • Boiling Point: 409.2°C at 760 mmHg
  • Flash Point: 201.3°C
  • Refractive Index: 1.597
  • PSA: 76.03000
  • LogP: 3.75700

5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE Security Information

  • Hazardous Material transportation number:UN3261
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III
  • Safety Term:8

5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N901548-10mg
5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE
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10mg
$ 50.00 2022-06-03
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$ 230.00 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H50408-250mg
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¥1376.00 2023-02-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
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5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE Production Method

Additional information on 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE

5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE: A Comprehensive Overview

The compound with CAS No. 60335-99-1, commonly referred to as 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE, is a significant molecule in the field of organic chemistry. This compound is a derivative of furan, a five-membered heterocyclic ring containing one oxygen atom, and it features a nitrophenyl group at the 4-position and a carbonyl chloride group at the 2-position. The structure of this molecule makes it highly reactive and versatile, rendering it valuable in various chemical applications.

Furan derivatives have been extensively studied due to their unique electronic properties and potential applications in drug design, materials science, and catalysis. The presence of the nitrophenyl group introduces electron-withdrawing effects, which can significantly influence the reactivity and stability of the molecule. This makes 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE an interesting candidate for exploring chemical transformations and reactivity patterns.

Recent advancements in synthetic chemistry have highlighted the importance of acyl chlorides like this compound in constructing complex molecular architectures. The carbonyl chloride group is a highly reactive electrophile, making it an excellent substrate for nucleophilic attacks. This property has been exploited in the synthesis of various bioactive molecules, including pharmaceutical agents and agrochemicals.

One of the most notable applications of 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE is its role as an intermediate in the synthesis of heterocyclic compounds. By reacting this acyl chloride with appropriate nucleophiles, chemists can construct diverse ring systems with tailored functionalities. For instance, its use in forming fused ring systems has been documented in recent studies, where it serves as a key building block for creating polycyclic structures with potential medicinal properties.

The reactivity of this compound is further modulated by its substituents. The nitro group at the para position of the phenyl ring not only enhances the electron deficiency of the furan ring but also imparts steric effects that can influence reaction pathways. These factors make 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE a valuable tool for studying regioselectivity and stereoselectivity in organic reactions.

In terms of synthesis, this compound can be prepared via several routes, including Friedel-Crafts acylation and other acylation reactions. However, its preparation requires careful handling due to its reactivity and sensitivity to moisture and light. Recent studies have explored greener synthetic methods, such as using microwave-assisted synthesis or catalytic systems, to improve yield and reduce environmental impact.

The stability and storage conditions of 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE are critical considerations for its practical use. It is typically stored under inert conditions to prevent hydrolysis or degradation. Its thermal stability has been investigated in recent research, revealing that it can withstand moderate temperatures without significant decomposition, making it suitable for certain high-temperature reactions.

From an analytical standpoint, modern techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to characterize this compound comprehensively. These studies have provided insights into its molecular geometry, bonding interactions, and solid-state packing arrangements, which are essential for understanding its physical properties and reactivity.

In conclusion, 5-(4-NITRO-PHENYL)-FURAN-2-CARBONYL CHLORIDE is a versatile and reactive compound with a wide range of applications in organic synthesis. Its unique structure and functional groups make it an invaluable tool for chemists seeking to design novel molecules with specific properties. As research continues to uncover new synthetic pathways and applications for this compound, its role in advancing chemical science will undoubtedly grow more prominent.

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